molecular formula C20H20N4 B14746351 1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile CAS No. 4751-28-4

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile

Katalognummer: B14746351
CAS-Nummer: 4751-28-4
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: UPUWEUQFKPWPON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with diethyl groups and a phenyliminoethylidene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Diethyl-2,3-dihydro-2-(2-(phenylimino)ethylidene)benzimidazole
  • 5,6-Dichloro-1,3-diethyl-2,3-dihydro-2-(phenyliminoethylidene)benzimidazole
  • 2,3-Dihydro-3-ethyl-2-(2-(phenylimino)ethylidene)benzoselenazole

Uniqueness

1,3-Diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

4751-28-4

Molekularformel

C20H20N4

Molekulargewicht

316.4 g/mol

IUPAC-Name

1,3-diethyl-2-(2-phenyliminoethylidene)benzimidazole-5-carbonitrile

InChI

InChI=1S/C20H20N4/c1-3-23-18-11-10-16(15-21)14-19(18)24(4-2)20(23)12-13-22-17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3

InChI-Schlüssel

UPUWEUQFKPWPON-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=NC3=CC=CC=C3)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.